

Tyrphostin AG 1478: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-fluorophenylboronic acid

Cat. No.: B1591554

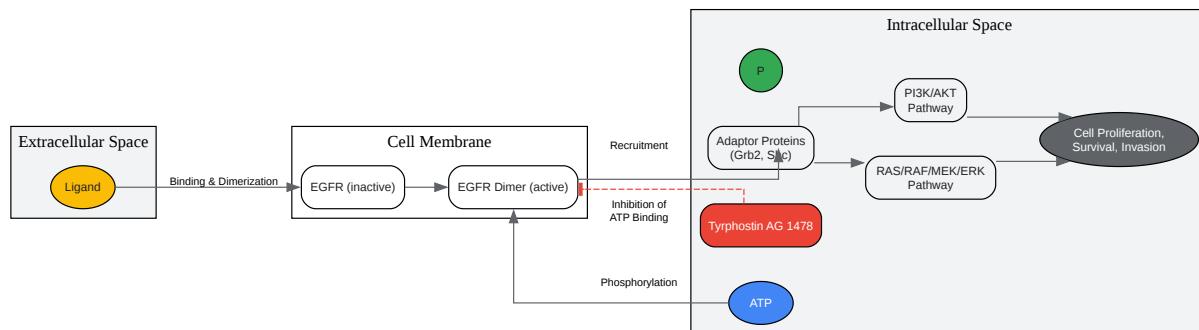
[Get Quote](#)

This guide provides an in-depth technical overview of Tyrphostin AG 1478, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. With a focus on scientific integrity and practical application, this document is intended for researchers, scientists, and drug development professionals engaged in oncology, cell signaling, and pharmacology research.

Introduction: The Significance of EGFR Inhibition and the Role of AG 1478

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.^{[1][2]} Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. Tyrphostin AG 1478 (also known by the CAS numbers 153436-53-4 and 175178-82-2 for the hydrochloride salt) has emerged as a valuable tool in the study of EGFR-driven pathologies due to its high potency and selectivity.^[3] ^{[4][5]} This quinazoline-based compound acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the EGFR and subsequent activation of downstream signaling cascades.^[6]

Chemical and Physicochemical Properties


AG 1478 is chemically known as N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine. Its fundamental properties are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

Property	Value	Source(s)
Chemical Formula	<chem>C16H14ClN3O2</chem>	[4]
Molecular Weight	315.75 g/mol	[4]
Appearance	Pale yellow solid	[1]
Solubility	Soluble in DMSO (\geq 10 mg/mL) and ethanol. Insoluble in water.	[7]
Storage	Store lyophilized powder at -20°C, protected from light. Once in solution, use within 3 months to prevent loss of potency.	[7]

Mechanism of Action: Targeting the EGFR Signaling Cascade

Tyrphostin AG 1478 exerts its biological effects by directly inhibiting the tyrosine kinase activity of the EGFR. Upon ligand binding, EGFR monomers dimerize and undergo autophosphorylation on specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for adaptor proteins and enzymes that initiate downstream signaling pathways crucial for cell growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.

AG 1478 competitively binds to the ATP-binding pocket of the EGFR's kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues. This blockade of autophosphorylation effectively halts the entire downstream signaling cascade.

[Click to download full resolution via product page](#)

Caption: EGFR Signaling Pathway and the Point of Inhibition by Tyrphostin AG 1478.

Biological Activity and Selectivity

Tyrphostin AG 1478 is a highly potent inhibitor of EGFR, with a reported IC₅₀ value of approximately 3 nM in cell-free assays.[3][4][5] Its selectivity for EGFR is a key feature, with significantly lower activity against other related tyrosine kinases such as HER2/neu and PDGFR (IC₅₀ > 100 μM).[4] This specificity makes it an excellent tool for dissecting EGFR-specific signaling events.

Interestingly, AG 1478 has shown preferential inhibition of truncated, constitutively active forms of EGFR, such as the EGFRvIII mutant, which is frequently found in glioblastoma.[8] This suggests its potential therapeutic relevance in cancers driven by such mutations.

While highly selective for EGFR, some off-target effects have been noted. For instance, AG 1478 has been shown to inhibit protein kinase CK2 with an IC₅₀ of 25.9 μM, acting as a bisubstrate inhibitor competitive with both GTP and the protein substrate.[9] It has also been

reported to inhibit Kv1.5 potassium channels, although this effect is independent of its tyrosine kinase inhibitory activity.[10]

Applications in Research and Drug Development

Tyrphostin AG 1478 is widely used in preclinical research to investigate the role of EGFR in various cellular processes and diseases.

In Vitro Studies:

- Inhibition of Cancer Cell Growth: AG 1478 effectively inhibits the proliferation of various cancer cell lines that are dependent on EGFR signaling, including those from lung, prostate, and breast cancers.[2][3][6]
- Induction of Apoptosis: By blocking the pro-survival signals downstream of EGFR, AG 1478 can induce programmed cell death in cancer cells.[2][6]
- Inhibition of Cell Invasion and Metastasis: EGFR signaling is implicated in cell migration and invasion. AG 1478 has been shown to reduce the invasive potential of cancer cells, in part by downregulating the expression of matrix metalloproteinases like MMP-9.[2]

In Vivo Studies:

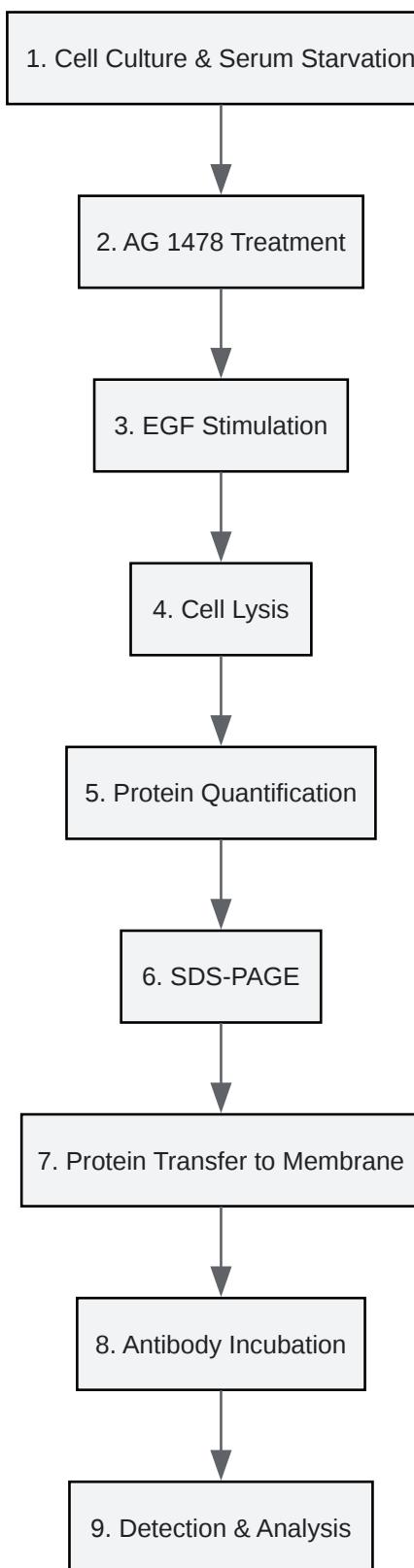
In animal models, administration of AG 1478 has been shown to inhibit the growth of tumor xenografts.[4] It effectively blocks the phosphorylation of EGFR at the tumor site.[4]

Experimental Protocols

The following are generalized protocols for common experiments involving Tyrphostin AG 1478. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell-Based Assay for Inhibition of EGFR Phosphorylation (Western Blot)

This protocol describes how to assess the inhibitory effect of AG 1478 on EGF-induced EGFR phosphorylation in cultured cells.


Materials:

- Cancer cell line of interest (e.g., A431, which overexpresses EGFR)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Tyrphostin AG 1478 stock solution (e.g., 10 mM in DMSO)
- Recombinant human EGF
- Ice-cold PBS
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- ECL substrate

Procedure:

- Cell Culture and Serum Starvation: Plate cells and allow them to reach 70-80% confluence. Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.
- Inhibitor Treatment: Treat the serum-starved cells with various concentrations of AG 1478 (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).

- Ligand Stimulation: Add EGF (e.g., 50-100 ng/mL) to the culture medium for the last 15 minutes of the inhibitor incubation period to induce EGFR phosphorylation.
- Cell Lysis: Immediately place the culture plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add supplemented RIPA buffer, scrape the cells, and collect the lysate.
- Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Visualize the protein bands using an ECL substrate and an imaging system.
 - Quantify band intensities and normalize the phospho-EGFR signal to total EGFR and the loading control.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a Western blot experiment to assess EGFR inhibition.

Safety and Toxicology

While Tyrphostin AG 1478 is a valuable research tool, it is important to be aware of its potential toxicities. In vivo studies in rats have shown that chronic administration of AG 1478 can lead to significant hypomagnesemia (low magnesium levels).^[3] This effect is thought to be a class effect of EGFR inhibitors and can be associated with systemic oxidative stress and cardiac dysfunction.^[3] Therefore, researchers conducting long-term in vivo studies with AG 1478 should consider monitoring plasma magnesium levels. As with all chemical reagents, appropriate personal protective equipment should be worn when handling AG 1478.

Conclusion

Tyrphostin AG 1478 is a potent, selective, and cell-permeable inhibitor of the EGFR tyrosine kinase. Its well-characterized mechanism of action and biological effects make it an indispensable tool for researchers investigating EGFR signaling in cancer and other diseases. This guide provides a comprehensive overview of its properties and applications, serving as a valuable resource for the design and execution of scientifically rigorous experiments.

References

- Hu, X., Li, D., Zhou, J., Song, H., & Wei, Q. (2005). Inhibitory effect and its kinetic analysis of tyrphostin AG1478 on recombinant human protein kinase CK2 holoenzyme. *Yao xue xue bao = Acta pharmaceutica Sinica*, 40(7), 600–604. [\[Link\]](#)
- Philips, T., Kramer, J. H., Chmielinska, J. J., Mak, I. T., & Weglicki, W. B. (2012). The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. *Canadian Journal of Physiology and Pharmacology*, 90(1), 23–31. [\[Link\]](#)
- Semantic Scholar. (n.d.). Inhibitory effect and its kinetic analysis of tyrphostin AG1478 on recombinant human protein kinase CK2 holoenzyme.
- Posner, I., Engel, M., Gazit, A., & Levitzki, A. (1994). Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program. *Molecular Pharmacology*, 45(4), 673–683. [\[Link\]](#)
- Lichtner, R. B., Menrad, A., Sommer, A., Klar, U., & Schneider, M. R. (2001). Preclinical analysis of the analinoquinazoline AG1478, a specific small molecule inhibitor of EGF receptor tyrosine kinase. *International Journal of Cancer*, 93(6), 765–772. [\[Link\]](#)
- Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [\[Link\]](#)
- AdooQ Bioscience. (n.d.). AG-1478 (Tyrphostin AG-1478) | EGFR Inhibitor.

- Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, T. L., Hamilton, G. A., Henderson, J. L., Insko, D. E., Jagdmann, G. E., Jr, Jansen, J. M., ... Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. *Nature Biotechnology*, 23(3), 329–336. [\[Link\]](#)
- Bojko, A., Kujawa, M., & Zgirski, A. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. *Folia Histochemica et Cytobiologica*, 50(2), 186–195. [\[Link\]](#)
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. *Nature Biotechnology*, 29(11), 1046–1051. [\[Link\]](#)
- Liu, Z., Li, G., Wei, S., & Liu, Y. (2008). Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells. *International Journal of Molecular Medicine*, 21(5), 577–585. [\[Link\]](#)
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., ... Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. *Nature Biotechnology*, 26(1), 127–132. [\[Link\]](#)
- Caja, L., Sancho, P., Bertran, E., Ortiz, C., Campbell, J. S., Fausto, N., & Fabregat, I. (2011). The tyrphostin AG1478 inhibits proliferation and induces death of liver tumor cells through EGF receptor-dependent and independent mechanisms. *Biochemical Pharmacology*, 82(11), 1583–1592. [\[Link\]](#)
- Bojko, A., Kujawa, M., & Zgirski, A. (2012). The Effect of Tyrphostins AG494 and AG1478 on the Autocrine Growth Regulation of A549 and DU145 Cells. *Folia histochemica et cytobiologica*, 50(2), 186–195. [\[Link\]](#)
- Han, Y., Caday, C. G., Nanda, A., Cavenee, W. K., & Huang, H. J. (1996). Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors. *Cancer Research*, 56(17), 3859–3861. [\[Link\]](#)
- ResearchGate. (n.d.). Influence of tyrphostin AG1478 and curcumin on DNA content in the....
- Sorkina, T., Sorkin, A., & Beguinot, L. (2009). Termination of tyrphostin AG1478 application results in different recovery of EGF receptor tyrosine residues 1045 and 1173 phosphorylation in A431 cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory effect and its kinetic analysis of tyrphostin AG1478 on recombinant human protein kinase CK2 holoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Tyrphostin AG 1478: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591554#cas-number-313545-72-1-chemical-information\]](https://www.benchchem.com/product/b1591554#cas-number-313545-72-1-chemical-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com